molecular formula C8H11FNOP B1447685 (2-Amino-6-fluorophenyl)dimethylphosphine oxide CAS No. 1263179-29-8

(2-Amino-6-fluorophenyl)dimethylphosphine oxide

Cat. No.: B1447685
CAS No.: 1263179-29-8
M. Wt: 187.15 g/mol
InChI Key: NREJOFDHMPCKAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

(2-Amino-6-fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-Amino-6-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group (P=O) is highly reactive and can form strong bonds with metal ions, making it an effective ligand in coordination chemistry . The amino and fluoro groups also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to (2-Amino-6-fluorophenyl)dimethylphosphine oxide include:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.

Biological Activity

(2-Amino-6-fluorophenyl)dimethylphosphine oxide is a phosphine oxide compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and an amino group, contributes to its reactivity and potential biological activities.

The synthesis of this compound typically involves the reaction of 2-amino-6-fluorobenzene with dimethylphosphine oxide under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The phosphoryl group (P=O) is highly reactive and can form strong bonds with metal ions, enhancing its role as a ligand in coordination chemistry. This reactivity may facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that phosphine oxides, including derivatives similar to this compound, exhibit promising anticancer properties. For instance, studies have shown that certain analogs demonstrate moderate to potent activity against various cancer cell lines, including human lung adenocarcinoma (A549) and leukemia (HL-60) cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation .

Antibacterial Effects

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against selected Gram-positive bacteria. The specific mechanisms by which these compounds exert antibacterial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several studies have explored the biological activities of phosphine oxides:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various phosphine oxides on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the nanomolar range, suggesting significant potency against cancer cells .
  • Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of phosphine oxide derivatives against common pathogens. Results demonstrated moderate activity against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
(2-Amino-4-chlorophenyl)dimethylphosphine oxideChlorine instead of fluorineModerate anticancer activity
(4-Aminophenyl)dimethylphosphine oxideNo fluorine; basic amino structureLimited antibacterial activity
(2-Aminophenyl)dimethylphosphine oxideNo fluorine; basic amino structureVariable anticancer effects

The presence of fluorine in this compound enhances its electronic properties, potentially leading to increased reactivity and selectivity towards biological targets compared to its analogs.

Properties

IUPAC Name

2-dimethylphosphoryl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREJOFDHMPCKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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